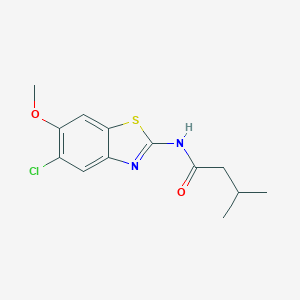
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide, also known as IDM, is a chemical compound with potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been studied for its potential use as an inhibitor of protein kinase C (PKC) and as an anticancer agent. In
Mécanisme D'action
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide involves the inhibition of PKCα and PKCβ through the binding of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide to the catalytic domain of PKC. This binding results in the inhibition of PKC activity, leading to the induction of apoptosis in cancer cells. Additionally, N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been found to induce apoptosis in cancer cells by activating caspase-3 and downregulating the expression of anti-apoptotic proteins such as Bcl-2. In vivo studies have shown that N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide inhibits tumor growth in mouse models of breast and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has several advantages for lab experiments. It is a selective inhibitor of PKCα and PKCβ, making it a useful tool for studying the role of these kinases in various cellular processes. Additionally, N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been found to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has a short half-life in vivo, which can limit its effectiveness as an anticancer agent.
Orientations Futures
There are several future directions for the study of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide. One potential direction is the development of more potent and selective inhibitors of PKCα and PKCβ based on the structure of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide. Additionally, the use of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide as a tool for studying the role of PKC in various cellular processes such as cell differentiation and migration could be explored. Another future direction is the development of new formulations of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide that improve its solubility and half-life in vivo, making it a more effective anticancer agent. Finally, the use of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide in combination with other anticancer agents could be explored to enhance its effectiveness in cancer treatment.
Méthodes De Synthèse
The synthesis of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide involves the reaction of 4-iodo-2,5-dimethylphenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide as a white crystalline solid. The purity of the synthesized N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been studied for its potential use as an inhibitor of PKC, which is a family of serine/threonine protein kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is overexpressed in various cancers, and its inhibition has been shown to induce apoptosis in cancer cells. N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been found to selectively inhibit PKCα and PKCβ, making it a potential anticancer agent.
Propriétés
Formule moléculaire |
C16H16INO2 |
|---|---|
Poids moléculaire |
381.21 g/mol |
Nom IUPAC |
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H16INO2/c1-10-9-15(11(2)8-14(10)17)18-16(19)12-4-6-13(20-3)7-5-12/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
KVPOREIQHRGNOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244501.png)
![N-(4-methoxy-3-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244502.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244504.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244505.png)
![N-{3-[(4-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244506.png)
![N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244508.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)
![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![4-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244516.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)